

# PSI-7410: A Technical Overview of a Key Sofosbuvir Metabolite

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## Compound of Interest

Compound Name: PSI-7410  
Cat. No.: B15602204

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This technical guide provides an in-depth analysis of **PSI-7410**, a crucial intermediate in the metabolic activation of the highly successful anti-Hepatitis C virus (HCV) drug, Sofosbuvir (also known as PSI-7977). Understanding the properties and formation of **PSI-7410** is essential for researchers in the fields of antiviral drug development, pharmacology, and infectious diseases.

## Core Molecular Data

A summary of the key quantitative data for **PSI-7410** is presented below, providing a clear reference for its fundamental chemical properties.

Property	Value
Molecular Formula	C10H15FN2O11P2
Molecular Weight	420.18 g/mol
CAS Number	1015073-44-5

## Mechanism of Action and Signaling Pathway

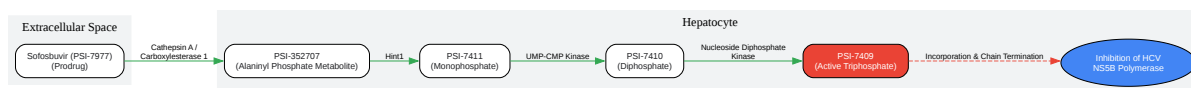
**PSI-7410** is not administered directly as a therapeutic agent but is a pivotal intracellular metabolite of the prodrug Sofosbuvir. Sofosbuvir, a phosphoramidate prodrug, is designed to efficiently deliver its active nucleoside monophosphate analog into hepatocytes, the primary

site of HCV replication. Once inside the cell, Sofosbuvir undergoes a series of enzymatic transformations to ultimately yield the active triphosphate form, PSI-7409 (GS-461203), which is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2][3][4][5][6]

The metabolic activation cascade is a critical component of Sofosbuvir's mechanism of action. This pathway ensures that the active antiviral agent is generated at the site of infection, maximizing its efficacy while minimizing potential systemic toxicity. **PSI-7410** exists as the diphosphate intermediate in this multi-step enzymatic conversion.

The process begins with the hydrolysis of the carboxyl ester of Sofosbuvir (or its parent compound PSI-7851) by cellular esterases such as human cathepsin A (CatA) and carboxylesterase 1 (CES1).[3][4][5][6] This is followed by the removal of the amino acid moiety by histidine triad nucleotide-binding protein 1 (Hint1), which results in the formation of the monophosphate metabolite, PSI-7411.[3][4][5][6] Subsequently, PSI-7411 is phosphorylated by UMP-CMP kinase to form the diphosphate **PSI-7410**. [3][4][6] The final and crucial step is the phosphorylation of **PSI-7410** by a nucleoside diphosphate kinase to produce the active triphosphate metabolite, PSI-7409.[3][4][6] This active form, PSI-7409, acts as a chain terminator when incorporated into the nascent HCV RNA strand by the NS5B polymerase, thereby halting viral replication.[2]

The following diagram illustrates the metabolic activation pathway of Sofosbuvir.



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Caption: Metabolic activation of the prodrug Sofosbuvir to its active triphosphate form.

## Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. Below are representative protocols for key experiments related to the study of **PSI-7410** and its parent compounds.

## HCV NS5B Polymerase Inhibition Assay

This assay is fundamental to determining the inhibitory activity of compounds against the HCV RNA-dependent RNA polymerase.

Objective: To quantify the in vitro inhibition of HCV NS5B polymerase activity by a test compound.

Materials:

- Purified recombinant HCV NS5B protein
- RNA template (e.g., a heterologous RNA template or a sequence derived from the HCV genome)
- Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA, 1 mM dithiothreitol.
- Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
- Radiolabeled CTP ([<sup>33</sup>P]-CTP)
- Test compound (e.g., PSI-7409) at various concentrations
- Stop Solution: 100 mM EDTA
- DE81 filter discs
- Scintillation counter

Procedure:

- Prepare serial dilutions of the test compound in DMSO.

- In a reaction tube, combine the reaction buffer, RNA template, and the test compound dilution.
- Initiate the reaction by adding the purified HCV NS5B enzyme and the ribonucleoside triphosphate mix, including [ $^{33}\text{P}$ ]-CTP.
- Incubate the reaction mixture at 30°C for a defined period (e.g., 2 hours).
- Stop the reaction by adding the stop solution.
- Spot the reaction mixture onto DE81 filter discs.
- Wash the filter discs to remove unincorporated nucleotides.
- Measure the incorporated radioactivity on the filter discs using a scintillation counter.
- Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.
- Determine the  $\text{IC}_{50}$  value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

## Antiviral Activity Assay in Cell Culture (HCV Replicon System)

This cell-based assay evaluates the ability of a compound to inhibit HCV replication within host cells.

Objective: To determine the  $\text{EC}_{50}$  (50% effective concentration) of an antiviral compound against HCV replication in a cell-based system.

Materials:

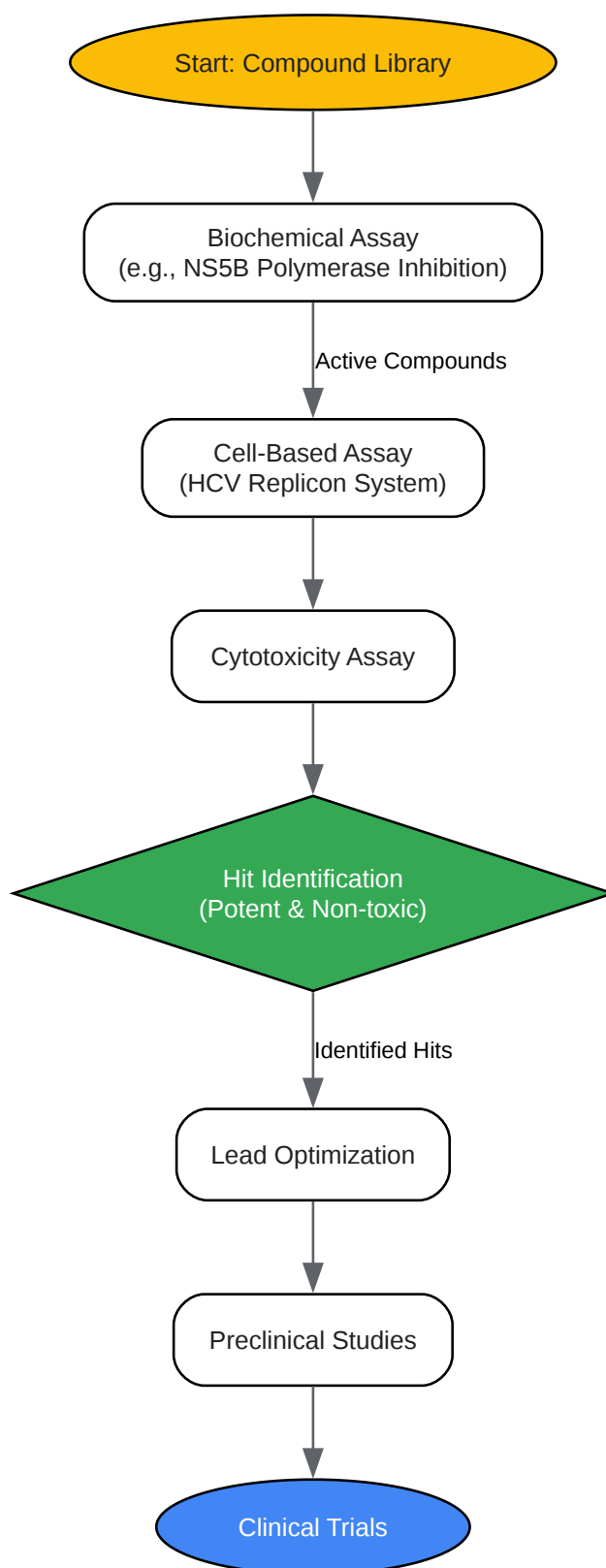
- Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing a luciferase reporter gene).
- Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, non-essential amino acids, and antibiotics).

- Test compound at various concentrations.
- 96-well cell culture plates.
- Luciferase assay reagent.
- Luminometer.
- Reagents for a cell viability assay (e.g., MTS or CellTiter-Glo).

Procedure:

- Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a predetermined density.
- Allow the cells to adhere overnight.
- Prepare serial dilutions of the test compound in the cell culture medium.
- Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound.
- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO<sub>2</sub> incubator.
- To measure HCV replication, lyse the cells and measure the luciferase activity using a luminometer.
- In a parallel plate, assess the cytotoxicity of the compound at the same concentrations using a cell viability assay to determine the CC<sub>50</sub> (50% cytotoxic concentration).
- Calculate the percentage of inhibition of HCV replication for each compound concentration relative to a no-compound control.
- Determine the EC<sub>50</sub> value from the dose-response curve.
- The selectivity index (SI) can be calculated as CC<sub>50</sub> / EC<sub>50</sub>.

The following diagram outlines a general workflow for screening antiviral compounds.



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Caption: A generalized workflow for the discovery and development of antiviral drugs.

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